molecular formula C10H14ClF2NO B6285581 2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride CAS No. 1354950-99-4

2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride

Cat. No. B6285581
CAS RN: 1354950-99-4
M. Wt: 237.7
InChI Key:
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Description

The compound “2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride” is a hydrochloride salt of an amino alcohol with a difluorophenyl group . Amino alcohols are organic compounds that contain both an amino (-NH2) and a hydroxyl (-OH) functional group. The difluorophenyl group suggests the presence of a phenyl ring with two fluorine atoms attached.


Molecular Structure Analysis

The molecular structure of this compound would consist of a butanol backbone with an amino group at the 2-position and a 2,6-difluorophenyl group at the 1-position . The hydrochloride indicates that it is a salt, likely formed by the reaction of the amino group with hydrochloric acid.


Chemical Reactions Analysis

As an amino alcohol, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in reactions such as acylation or alkylation, while the alcohol group could be involved in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of both amino and hydroxyl groups could result in hydrogen bonding, affecting properties such as boiling point and melting point .

Future Directions

The potential applications of this compound would depend on its biological activity. It could potentially be investigated for use in pharmaceuticals or as a building block in organic synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride involves the reaction of 2,6-difluorobenzaldehyde with 2-amino-1-butanol in the presence of a reducing agent to form 2-amino-1-(2,6-difluorophenyl)butan-1-ol. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,6-difluorobenzaldehyde", "2-amino-1-butanol", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,6-difluorobenzaldehyde is reacted with 2-amino-1-butanol in the presence of a reducing agent to form 2-amino-1-(2,6-difluorophenyl)butan-1-ol.", "Step 2: The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of 2-amino-1-(2,6-difluorophenyl)butan-1-ol." ] }

CAS RN

1354950-99-4

Product Name

2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride

Molecular Formula

C10H14ClF2NO

Molecular Weight

237.7

Purity

93

Origin of Product

United States

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